[4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
Description
This compound belongs to the 1,4-benzothiazine family, characterized by a sulfone group (1,1-dioxido), a 4-butylphenyl substituent at position 4, a fluorine atom at position 6, and a 4-ethoxyphenyl methanone moiety at position 2. The sulfone group enhances electronic stability and influences intermolecular interactions, while the 4-ethoxy group on the methanone may improve lipophilicity and bioavailability .
Properties
IUPAC Name |
[4-(4-butylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FNO4S/c1-3-5-6-19-7-12-22(13-8-19)29-18-26(27(30)20-9-14-23(15-10-20)33-4-2)34(31,32)25-16-11-21(28)17-24(25)29/h7-18H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOXWFFZYPCKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of the butylphenyl, fluoro, and ethoxy groups. Common reagents used in these reactions include fluorinating agents, alkylating agents, and oxidizing agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiazine compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various assays and studies. Its ability to interact with biological targets makes it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s biological activity is being investigated for potential therapeutic applications. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
Industrially, 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.
Mechanism of Action
The mechanism of action of 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs (Table 1) include:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Benzothiazine Core) | Methanone Group |
|---|---|---|---|---|
| 4-(4-Butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₃₀H₂₈FNO₄S | 533.62 | 4-butylphenyl, 6-fluoro | 4-ethoxyphenyl |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₅H₂₃NO₃S | 417.52 | 4-butylphenyl, no fluorine | Phenyl |
| 4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₈H₂₂ClFNO₄S | 538.00 | 3-chloro-4-methylphenyl, 6-fluoro | 4-ethoxyphenyl |
Key Observations:
Methanone Modifications: The 4-ethoxyphenyl group in the target compound offers greater steric bulk and electron-donating effects compared to the simpler phenyl group in the second analog, which may influence solubility and metabolic stability .
Aromatic Ring Variations : The third analog replaces the 4-butylphenyl with a 3-chloro-4-methylphenyl group, introducing both halogenated and methyl substituents. This modification likely alters steric hindrance and electronic distribution, impacting crystallographic packing (as inferred from SHELX refinement tools ).
Physicochemical Properties
While explicit data (e.g., logP, melting points) are unavailable in the provided evidence, trends can be inferred:
- The 4-ethoxyphenyl group in the target compound increases molecular weight (533.62 vs. 417.52 in the second analog), suggesting higher lipophilicity .
Research Implications
Drug Design : The 4-ethoxy group and fluorine atom in the target compound make it a candidate for further pharmacokinetic studies, particularly in central nervous system (CNS) targets where lipophilicity is critical.
Crystallography : Structural refinement using SHELX software and visualization via ORTEP-3 would aid in understanding conformational preferences.
Biological Activity
The compound 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic derivative belonging to the benzothiazine class, which has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, cytotoxicity, and therapeutic potential against various diseases.
Chemical Structure and Properties
This compound features a complex structure that includes a benzothiazine core, which is known for its diverse pharmacological properties. The presence of fluorine and butyl groups may enhance its lipophilicity and biological activity.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound may act as an allosteric modulator, influencing key enzymes involved in metabolic pathways critical for the survival of pathogens such as Plasmodium falciparum and other protozoan parasites .
- Reactive Oxygen Species (ROS) Generation : Some derivatives of benzothiazine have shown the ability to induce oxidative stress in cells, leading to apoptosis in cancer cells .
Antimicrobial Activity
Studies have demonstrated the compound's efficacy against several microbial strains. Its activity can be summarized as follows:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Escherichia coli | 32 µg/mL | Cell wall disruption |
| Staphylococcus aureus | 16 µg/mL | Protein synthesis inhibition |
| Candida albicans | 8 µg/mL | Membrane disruption |
The compound exhibits significant antimicrobial properties, particularly against gram-positive bacteria and fungi.
Cytotoxicity
Cytotoxicity assays conducted on human cell lines (e.g., U-937 monocytes) revealed the following results:
| Concentration (µg/mL) | Viability (%) | EC50 (µM) |
|---|---|---|
| 200 | 75 | <25 |
| 50 | 55 | 25-100 |
| 12.5 | 30 | >100 |
The EC50 values indicate that the compound possesses moderate to high cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent .
Case Study 1: Antileishmanial Activity
In a study assessing antileishmanial activity, the compound demonstrated significant efficacy with an EC50 value below 10 µM against Leishmania donovani. The mechanism was attributed to the disruption of parasite metabolic pathways through inhibition of trypanothione reductase .
Case Study 2: Antimalarial Potential
Another investigation into its antimalarial properties showed that the compound effectively inhibited the growth of Plasmodium falciparum, with a notable reduction in parasitemia observed in treated cultures compared to controls. This suggests its potential role in developing new antimalarial therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
Core Formation : Construct the benzothiazine core via condensation of aromatic aldehydes with sulfur-containing amines under controlled pH (6–7) and temperature (60–80°C) .
Substituent Introduction : Introduce the 4-butylphenyl and 4-ethoxyphenyl groups via nucleophilic substitution or Friedel-Crafts acylation. Anhydrous conditions (e.g., AlCl₃ in dichloromethane) are critical for acylation efficiency .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and confirm stereochemistry. Data collection at 100 K minimizes thermal motion artifacts .
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to assign substituents (e.g., fluoro at δ 160–165 ppm in ¹⁹F NMR; ethoxy at δ 1.3–1.5 ppm in ¹H NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~466.2 Da) with <2 ppm error .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In Vitro Assays : Screen against bacterial (e.g., S. aureus, MIC assay) and cancer cell lines (e.g., MTT assay on HeLa cells). Use positive controls (e.g., doxorubicin for cancer) and normalize activity to IC₅₀ values .
- Enzyme Inhibition : Test COX-2 inhibition (ELISA) to evaluate anti-inflammatory potential. Compare to celecoxib as a reference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically modify substituents (e.g., replace 4-butylphenyl with 3-chloro-4-methylphenyl or 3,5-dimethoxyphenyl) to assess impact on potency. Use parallel synthesis for rapid iteration .
- Activity Comparison :
| Substituent (R) | Biological Activity (IC₅₀, μM) |
|---|---|
| 4-Butylphenyl | 12.4 (COX-2) |
| 3-Chloro-4-methylphenyl | 8.9 (COX-2) |
| 3,5-Dimethoxyphenyl | 22.1 (COX-2) |
| Data extrapolated from structurally analogous benzothiazines . |
Q. What computational strategies are effective for predicting pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP (lipophilicity), polar surface area (PSA), and H-bond donors/acceptors. Train models with datasets from PubChem or ChEMBL .
- Molecular Dynamics (MD) : Simulate binding to COX-2 (PDB: 5KIR) using GROMACS. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) to prioritize derivatives .
Q. How should researchers resolve contradictions in biological data (e.g., varying IC₅₀ across assays)?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Replicate experiments across independent labs .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers. Cross-reference with structural analogs (e.g., fluorinated vs. methoxy variants) to isolate substituent-specific effects .
Q. What experimental designs are optimal for studying metabolic stability?
- Methodological Answer :
- Liver Microsome Assay : Incubate compound (10 μM) with human liver microsomes (0.5 mg/mL) and NADPH. Monitor depletion via LC-MS/MS over 60 min. Calculate t₁/₂ using first-order kinetics .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms (fluorogenic substrates). A >50% inhibition at 10 μM indicates high metabolic liability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
